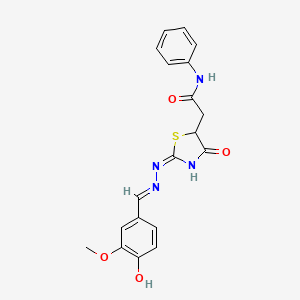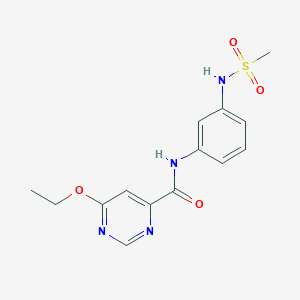
6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of 2, 4, 5, 6-substituted pyrimidines, including those with sulfonamide groups, exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing the ability to induce apoptosis in leukemia cells. For instance, certain derivatives exhibited notable antitumor activity, with specific compounds showing significant cytotoxic effects against K562 leukemia cell lines due to their structural modifications (Asha et al., 2010).
Antiviral Activity
Derivatives of pyrimidine, including those modified with sulfonamide groups, have shown potential antiviral activities. Compounds such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been synthesized and evaluated for their inhibitory effects on various DNA and retroviruses. Notably, some derivatives demonstrated marked inhibitory effects on human immunodeficiency virus (HIV) replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial Activity
The synthesis of novel pyrimidine derivatives has also been explored for antimicrobial applications. A series of pyrrolyl carboxamides and pyrrolyl sulfonamides have been developed, showing excellent antimicrobial activity against various bacterial and fungal strains. Chloro-substituted derivatives, in particular, demonstrated potent activity, indicating the structural influence on their antimicrobial efficacy (Syamaiah et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the stimulator of interferon gene (sting) pathway . STING plays critical roles in the cytoplasmic DNA-sensing pathway and in the induction of inflammatory response .
Mode of Action
Compounds with similar structures have been shown to inhibit sting signaling and suppress immune-inflammatory cytokine levels in both human and murine cells .
Result of Action
The compound likely results in the inhibition of STING signaling and suppression of immune-inflammatory cytokine levels . This could potentially ameliorate immune-inflammatory cytokines upregulation in certain conditions .
Eigenschaften
IUPAC Name |
6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDPNOFNZXZMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
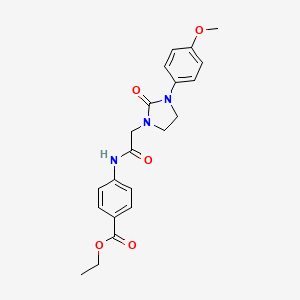
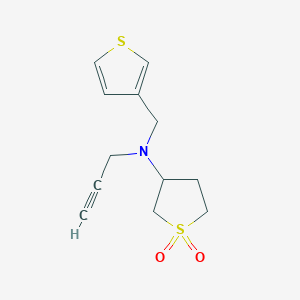
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)
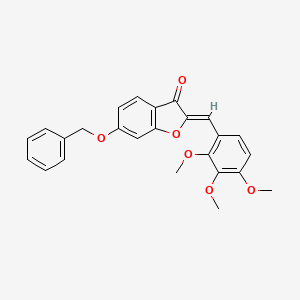
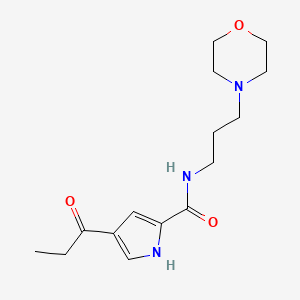
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)
